molecular formula C15H14Cl2F3N3O3S B2663920 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1705217-98-6

2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2663920
CAS No.: 1705217-98-6
M. Wt: 444.25
InChI Key: HMWDOOQYMQVTSY-UHFFFAOYSA-N
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Description

2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a sulfonyl piperidine moiety with an oxadiazole ring, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step often involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with piperidine under basic conditions to form the sulfonyl piperidine intermediate.

    Oxadiazole Ring Formation: The intermediate is then reacted with a suitable hydrazide to form the oxadiazole ring. This step usually requires the use of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Various functionalized derivatives of the oxadiazole ring.

    Substitution: Substituted derivatives of the aromatic ring, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

Medicinally, it is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, it is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor or modulator. The sulfonyl group is known to enhance binding affinity, while the oxadiazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound within the active site of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Phenylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
  • 2-(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-yl)-5-(methyl)-1,3,4-oxadiazole
  • 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(methyl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole lies in its combination of a trifluoromethyl group with a sulfonyl piperidine and oxadiazole ring. This specific arrangement imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2F3N3O3S/c1-8-6-12(11(17)7-10(8)16)27(24,25)23-4-2-9(3-5-23)13-21-22-14(26-13)15(18,19)20/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWDOOQYMQVTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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